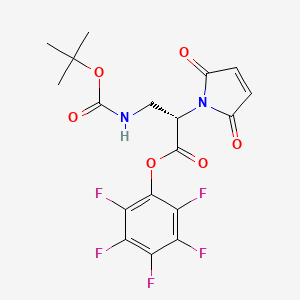

Mal-L-Dap(Boc)-OPfp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F5N2O6/c1-18(2,3)31-17(29)24-6-7(25-8(26)4-5-9(25)27)16(28)30-15-13(22)11(20)10(19)12(21)14(15)23/h4-5,7H,6H2,1-3H3,(H,24,29)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDLYOYYCZLWGJ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F5N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Role of Bifunctional Linkers in Molecular Engineering

Bifunctional linkers are molecules that possess two distinct reactive groups, allowing them to covalently connect two different molecules. This capability is fundamental in modern molecular design, where creating stable, well-defined conjugates is essential. In bioconjugation, these linkers are indispensable for attaching small molecules, such as drugs or imaging agents, to biomolecules like proteins, peptides, or antibodies. chemimpex.com The choice of linker can significantly influence the properties of the final conjugate, including its stability, solubility, and biological activity.

Mal L Dap Boc Opfp: a Specialized Building Block

Mal-L-Dap(Boc)-OPfp, with the full chemical name Nα-Maleimido-Nβ-Boc-L-2,3-diaminopropionic acid pentafluorophenolate, is a highly specialized heterobifunctional crosslinker. chemimpex.com Its structure is meticulously designed to offer controlled, sequential reactions with different functional groups.

The compound features three key components:

A maleimide (B117702) group , which readily and selectively reacts with thiol groups (sulfhydryl groups), commonly found in cysteine residues of proteins, to form stable thioether bonds. iris-biotech.de This reaction is a cornerstone of many bioconjugation strategies. iris-biotech.de

A tert-butyloxycarbonyl (Boc) protecting group , which masks an amine group. chemimpex.com This protection allows for the selective reaction of the other parts of the molecule. The Boc group can be removed under specific chemical conditions, revealing the amine for subsequent modifications. chemimpex.comiris-biotech.de

A pentafluorophenyl (OPfp) ester , which is a highly reactive group for forming stable amide bonds with primary amino groups. iris-biotech.de PFP esters are known for being slightly less sensitive to hydrolysis than other activated esters, such as N-hydroxysuccinimide (NHS) esters, during the coupling process. iris-biotech.de

This arrangement makes this compound a valuable tool for peptide synthesis and for creating complex biomolecular architectures. chemimpex.com The linker itself introduces a spacer of five atoms between the conjugated molecules. iris-biotech.de

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1887132-90-2 |

| Molecular Formula | C₁₈H₁₅F₅N₂O₆ |

| Molecular Weight | 450.31 g/mol iris-biotech.de |

| Appearance | White or crystalline powder chemimpex.com |

| Purity | ≥ 98% (HPLC) chemimpex.comiris-biotech.de |

| Melting Point | 109 - 113 °C chemimpex.com |

| Storage Temperature | 2-8 °C iris-biotech.de |

Research Applications and Scholarly Impact

Thiol-Maleimide Michael Addition Chemistry of the Maleimide Group

The maleimide group is a well-established reactive handle for selective modification of thiol-containing molecules, such as peptides and proteins that contain cysteine residues. researchgate.netnih.govmdpi.com The reaction proceeds via a thiol-Michael addition, a type of conjugate addition reaction that is highly efficient and specific under mild, often physiological, conditions. researchgate.netmdpi.combiorxiv.org

Mechanistic Elucidation of Nucleophilic Addition

The thiol-maleimide reaction is a Michael-type addition where a nucleophilic thiol adds to the electron-deficient carbon-carbon double bond of the maleimide ring. mdpi.combiorxiv.org The process is typically initiated by a base, which deprotonates the thiol (R-SH) to form a more nucleophilic thiolate anion (R-S⁻). nsf.govmdpi.com This thiolate then attacks one of the carbons of the maleimide's double bond, leading to the formation of a stable thioether bond. biorxiv.orgrsc.org The reaction is generally considered a "click" reaction due to its high efficiency, selectivity, and the absence of by-products under physiological conditions. researchgate.netbiorxiv.orgrsc.org

The reaction can proceed through different mechanisms, including base-catalyzed, nucleophile-initiated, or ion pair-initiated pathways, depending on the specific reaction conditions. researchgate.netrsc.org In the base-catalyzed mechanism, the base abstracts a proton from the thiol to generate the reactive thiolate. nsf.govmdpi.com In the nucleophile-initiated mechanism, a nucleophilic catalyst first adds to the maleimide, creating an intermediate that then facilitates the deprotonation of the thiol. nsf.govmdpi.com The choice of solvent and initiator plays a crucial role in determining the dominant mechanistic pathway. researchgate.netrsc.org

Kinetic Analysis and Influence of Reaction Environment (pH, Solvent, Thiols)

The kinetics of the thiol-maleimide reaction are significantly influenced by several factors, including pH, the nature of the solvent, and the structure of the thiol itself. rsc.orgnih.gov

pH: The reaction rate is highly dependent on the pH of the medium. nih.govresearchgate.net Since the reactive species is the thiolate anion, the rate increases with pH as the equilibrium shifts towards thiolate formation. researchgate.netnih.govresearchgate.net However, at pH values above 7.5-8.5, the competing reaction of amines (aza-Michael addition) can become significant, and hydrolysis of the maleimide ring may also occur. researchgate.netnih.gov For optimal selectivity towards thiols, the reaction is typically carried out in a pH range of 6.5 to 7.5. nih.govresearchgate.net

Solvent: The choice of solvent can affect reaction kinetics. mdpi.comrsc.orgnih.gov Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can accelerate the reaction by stabilizing the charged thiolate intermediate. mdpi.com In contrast, the reaction can be slowed in certain organic solvents. biorxiv.orgnih.gov The solvent can also influence the predominant reaction mechanism (base-catalyzed vs. nucleophile-initiated). researchgate.netrsc.org

Thiol Structure: The pKa and steric hindrance of the thiol reactant also impact the reaction rate. nsf.govnih.gov Thiols with lower pKa values will form thiolates more readily at a given pH, thus increasing the reaction speed. The structure of the thiol, such as whether it is a primary, secondary, or tertiary thiol, also affects the kinetics. nsf.gov

| Factor | Effect on Reaction Rate | Optimal Condition for Thiol Selectivity | Reference |

|---|---|---|---|

| pH | Increases with higher pH due to increased thiolate concentration. | 6.5 - 7.5 | researchgate.netnih.govresearchgate.netnih.gov |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) generally accelerate the reaction. | Dependent on specific reactants and desired mechanism. | mdpi.comrsc.org |

| Thiol pKa | Lower pKa leads to a faster reaction at a given pH. | - | nih.gov |

Chemoselectivity in the Presence of Other Biomolecular Functional Groups

A key advantage of the thiol-maleimide reaction is its high chemoselectivity. researchgate.netnih.gov In the presence of other nucleophilic functional groups commonly found in biomolecules, such as amines (e.g., lysine (B10760008) side chains) and hydroxyls (e.g., serine, threonine), the maleimide group reacts preferentially with thiols within the optimal pH range of 6.5-7.5. nih.govresearchgate.net This selectivity is attributed to the significantly higher nucleophilicity of the thiolate anion compared to other nucleophiles at this pH. mdpi.com While amines can also undergo Michael addition to maleimides, this reaction is generally much slower and becomes competitive only at higher pH values (typically above 8.5). researchgate.netnih.gov This high degree of selectivity allows for the specific labeling and conjugation of cysteine residues in proteins and peptides. nih.govmdpi.com

Amine Acylation via the Pentafluorophenyl (Pfp) Ester

The second key functional group in this compound is the pentafluorophenyl (Pfp) ester. Pfp esters are highly activated esters used for efficient acylation of primary and secondary amines to form stable amide bonds. nanocs.netbroadpharm.combroadpharm.com

Nucleophilic Attack Mechanism on Activated Esters

The reaction of a Pfp ester with an amine proceeds through a nucleophilic acyl substitution mechanism. chemistrysteps.comgoogle.com The highly electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxy group an excellent leaving group. nih.gov The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the stable pentafluorophenolate anion and forming the final amide product. chemistrysteps.com Pfp esters are known to be more resistant to hydrolysis compared to other activated esters like N-hydroxysuccinimide (NHS) esters, which can lead to more efficient conjugation reactions in aqueous buffers. broadpharm.combroadpharm.comprecisepeg.com

Reactivity Profile with Primary and Secondary Amines

Pfp esters readily react with both primary and secondary amines to form amide bonds. nanocs.netbroadpharm.combroadpharm.com The reaction is typically carried out at a slightly alkaline pH (around 7.2 to 8.5) to ensure that the amine is in its deprotonated, more nucleophilic state. broadpharm.comprecisepeg.comtocris.com Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target amine for reaction with the Pfp ester. broadpharm.combroadpharm.com The reaction can be performed in aqueous buffers, often with the addition of a minimal amount of an organic co-solvent like DMSO or DMF to dissolve the Pfp ester-containing compound. broadpharm.combroadpharm.comprecisepeg.com

| Reactant | Reaction Type | Optimal pH | Key Considerations | Reference |

|---|---|---|---|---|

| Primary Amines | Nucleophilic Acyl Substitution | 7.2 - 8.5 | Forms a stable amide bond. Avoid amine-containing buffers. | nanocs.netbroadpharm.comprecisepeg.com |

| Secondary Amines | Nucleophilic Acyl Substitution | 7.2 - 8.5 | Forms a stable amide bond. Avoid amine-containing buffers. | nanocs.netbroadpharm.comprecisepeg.com |

Comparison with N-Hydroxysuccinimide (NHS) Esters in Bioconjugation Reactivity and Stability

In the realm of bioconjugation, the choice of an active ester is critical for efficient and stable linkage to amine-containing molecules. Both pentafluorophenyl (Pfp) esters and N-hydroxysuccinimide (NHS) esters are widely used for this purpose, but they exhibit notable differences in reactivity and stability. thieme-connect.comwikipedia.orgamerigoscientific.com

Reactivity:

Pfp esters are highly reactive towards nucleophiles, such as primary amines, facilitating rapid amide bond formation under mild conditions. nih.govrsc.org Kinetic studies have shown that Pfp esters can have a significantly faster coupling rate compared to other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (PCP) esters. highfine.com While some studies suggest that NHS esters might have a slightly higher intrinsic reactivity towards amines under certain conditions, Pfp esters offer a better balance of reactivity and stability. thieme-connect.com The reactivity of both Pfp and NHS esters with amines is pH-dependent, with optimal reactivity for Pfp esters typically observed in the pH range of 7.0-9.0. broadpharm.comprecisepeg.comwindows.net

Stability and Hydrolysis:

A key advantage of Pfp esters over NHS esters is their superior hydrolytic stability, particularly in aqueous environments. wikipedia.orgresearchgate.netrsc.org NHS esters are prone to hydrolysis, a competing side reaction that becomes more significant with increasing pH. nih.govthermofisher.com For instance, at a pH of 8.6, the half-life of an NHS ester can be as short as 10 minutes. thermofisher.com This instability can lead to lower conjugation efficiency as the ester hydrolyzes before it can react with the target amine. nih.gov

In contrast, Pfp esters exhibit greater resistance to hydrolysis. rsc.orgnih.govbroadpharm.com Studies comparing the hydrolysis rates of TFP (tetrafluorophenyl) and NHS ester-terminated self-assembled monolayers (SAMs) demonstrated that TFP SAMs, which are structurally similar to Pfp esters, are significantly more stable to basic pH than their NHS counterparts. nih.gov The half-life of a TFP surface at pH 10 was found to be almost 10 times longer than that of an NHS surface. nih.gov This increased stability of Pfp esters allows for more efficient conjugation reactions, especially when working with low concentrations of protein or when longer reaction times are required. broadpharm.combroadpharm.comacs.org

The byproduct of the Pfp ester reaction, pentafluorophenol (B44920) (PFP-OH), is also less nucleophilic than N-hydroxysuccinimide (NHS), the byproduct of the NHS ester reaction. thieme-connect.com This means that PFP-OH is less likely to interfere with the desired conjugation reaction. thieme-connect.com

Interactive Data Table: Comparison of Pfp and NHS Ester Characteristics

| Feature | Pentafluorophenyl (Pfp) Esters | N-Hydroxysuccinimide (NHS) Esters |

| Reactivity | High, rapid reaction with primary amines. nih.govrsc.org | High, but can be slightly more reactive than Pfp esters under some conditions. thieme-connect.com |

| Optimal pH | 7.0 - 9.0 broadpharm.comprecisepeg.comwindows.net | 7.2 - 9.0 thermofisher.com |

| Hydrolytic Stability | More stable, less susceptible to hydrolysis. wikipedia.orgresearchgate.netrsc.org | Less stable, prone to hydrolysis, especially at higher pH. nih.govthermofisher.com |

| Byproduct | Pentafluorophenol (less nucleophilic). thieme-connect.com | N-hydroxysuccinimide (can be nucleophilic). thieme-connect.com |

| Advantages | Higher conjugation efficiency due to stability, less interference from byproduct. thieme-connect.combroadpharm.combroadpharm.comacs.org | Widely used and well-established. amerigoscientific.com |

| Disadvantages | Can be more hydrophobic. researchgate.net | Lower stability can lead to reduced efficiency. nih.gov |

Orthogonal Reactivity and Selective Bioconjugation Strategies

The distinct reactivity profiles of the maleimide and Pfp ester groups within this compound enable orthogonal conjugation strategies. This means that each functional group can react selectively with its target (thiol for maleimide, amine for Pfp ester) without significant cross-reactivity, allowing for the precise and sequential attachment of different molecules. windows.netnih.govacs.org

Designing Sequential and Selective Conjugation Protocols

The differential reactivity and stability of the maleimide and Pfp ester moieties are key to designing controlled, multi-step bioconjugation procedures. windows.net A common strategy involves a two-step reaction scheme. windows.net

First, the more labile Pfp ester is reacted with an amine-containing biomolecule. windows.net This reaction is typically performed at a pH between 7.2 and 7.5 to balance the reactivity of the Pfp ester with the stability of the maleimide group. windows.net Following this initial conjugation, any unreacted crosslinker can be removed through methods like desalting or dialysis. windows.net

In the second step, the now-modified biomolecule, which displays the maleimide group, is reacted with a sulfhydryl-containing molecule. windows.net The maleimide-thiol reaction proceeds efficiently at a pH range of 6.5 to 7.5, forming a stable thioether bond. windows.net The maleimide group is generally more stable than the Pfp ester in aqueous solutions, but it can also undergo hydrolysis at pH values above 7.5, which would reduce its specificity for thiols. windows.net

This sequential approach provides excellent control over the conjugation process, ensuring that the desired molecules are linked in the correct order and minimizing the formation of unwanted byproducts. rsc.org The Boc protecting group on the diaminopropionic acid (Dap) backbone can be subsequently removed under mild acidic conditions to reveal a free amine, offering a further point for modification if desired. smolecule.com

Mitigation of Undesired Side Reactions (e.g., Pfp Ester Hydrolysis)

While Pfp esters are more stable than NHS esters, hydrolysis can still occur, particularly at higher pH values and over extended reaction times. windows.netnih.govacs.org Several strategies can be employed to minimize this undesired side reaction and maximize conjugation efficiency.

pH Control: Maintaining the reaction pH within the optimal range of 7.0 to 8.0 is crucial. precisepeg.com While higher pH increases the rate of aminolysis, it also accelerates hydrolysis. nih.gov A compromise, often around pH 7.2-7.5, is typically used to achieve a good balance between the two competing reactions. windows.net

Reagent Concentration: Using a molar excess of the Pfp ester-containing linker can help to drive the reaction towards the desired amine conjugation, outcompeting the rate of hydrolysis. windows.net

Reaction Time and Temperature: Reactions are often carried out for specific durations, from a few minutes to a few hours, at room temperature or 4°C to control the extent of both the desired reaction and potential side reactions. broadpharm.com

Solvent Choice: this compound is not readily water-soluble and is typically dissolved in an organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer. broadpharm.comwindows.net Keeping the final concentration of the organic solvent low (e.g., less than 10%) is important to maintain the solubility and stability of the protein reactants. windows.net It is also crucial to use fresh, high-quality solvents to avoid impurities that could interfere with the reaction. researchgate.net

Quenching: After the desired reaction time, the reaction can be quenched by adding a small molecule containing a primary amine, such as Tris or glycine, to consume any remaining unreacted Pfp esters. broadpharm.comthermofisher.com

By carefully controlling these reaction parameters, the undesired hydrolysis of the Pfp ester can be effectively minimized, leading to higher yields of the desired bioconjugate.

Stability and in Situ Transformations of Mal L Dap Boc Opfp Conjugates

Chemical Stability of Maleimide-Thiol Adducts

The reaction between a maleimide (B117702) and a thiol group from a biomolecule, such as a cysteine on an antibody, results in a thiosuccinimide linkage. iris-biotech.de While this reaction is highly specific and efficient, the resulting adduct can be unstable under physiological conditions. iris-biotech.denih.govnih.govnih.govresearchgate.netnih.gov This instability is primarily due to two competing chemical reactions: hydrolysis of the thiosuccinimide ring and retro-Michael elimination. iris-biotech.deresearchgate.netnih.gov

Hydrolysis of Thiosuccinimide Linkages

Hydrolysis of the thiosuccinimide ring is an irreversible reaction that opens the ring to form a stable succinamic acid thioether. iris-biotech.deresearchgate.netresearchgate.net This process is generally desirable as it leads to a more stable conjugate that is resistant to deconjugation. nih.govucl.ac.ukcreativepegworks.com The hydrolysis can result in two isomeric products, a thio-aspartyl and a thio-isoaspartyl derivative. researchgate.netchemrxiv.org The rate of this hydrolysis is influenced by several factors, including the local microenvironment and the structure of the maleimide itself. ucl.ac.uk For instance, the presence of nearby positively charged residues on a protein can accelerate the hydrolysis of the thiosuccinimide ring. ucl.ac.uk The hydrolysis rate is also dependent on pH, with different rates observed at varying pH levels. nih.gov

Retro-Michael Elimination Reactions and Thiol Exchange

The thiosuccinimide linkage is susceptible to a reversible retro-Michael reaction, which can lead to the detachment of the conjugated molecule. iris-biotech.denih.govucl.ac.ukresearchgate.net This deconjugation can be followed by a thiol exchange reaction, where the maleimide is intercepted by other thiol-containing molecules in the biological environment, such as glutathione (B108866) or human serum albumin. nih.govucl.ac.ukresearchgate.net This can result in off-target toxicity and a reduction in the therapeutic efficacy of the conjugate. ucl.ac.uk The stability of maleimide-thiol adducts against retro-Michael elimination is a significant concern in the design of bioconjugates like ADCs. nih.govresearchgate.net Studies have shown that conjugates made with N-alkyl maleimides can experience significant deconjugation over time. nih.gov

Strategies for Enhancing Conjugate Stability

To overcome the instability of traditional maleimide-thiol linkages, various strategies have been developed to promote the stabilizing hydrolysis reaction over the undesirable retro-Michael elimination.

Role of Dap Neighboring-Group Assistance in Ring-Opening Hydrolysis

The Mal-L-Dap(Boc)-OPfp linker is an example of a "self-stabilizing" maleimide. iris-biotech.deiris-biotech.deiris-biotech.deaacrjournals.orggoogle.comgoogleapis.com The diaminopropionic acid (Dap) component is key to this function. iris-biotech.deiris-biotech.denih.gov After conjugation and removal of the Boc protecting group, the primary amine on the Dap moiety is positioned to act as an intramolecular catalyst, accelerating the hydrolysis of the adjacent thiosuccinimide ring. nih.gov This "neighboring-group assistance" leads to rapid and efficient conversion to the stable, ring-opened form, thereby preventing the retro-Michael reaction. iris-biotech.deiris-biotech.denih.gov The rate of this hydrolysis can be tuned; for instance, an unprotected Nα-maleimido-Dap conjugate hydrolyzes very quickly, while protecting the Dap-amino group as a carbamate (B1207046) slows the reaction. acs.orgnih.gov The electron-withdrawing effect of the protonated amine is considered a dominant force in driving this accelerated hydrolysis. nih.gov

Design of Self-Stabilizing Maleimide Linkers

| Linker Type | Stability Characteristic | Mechanism of Stabilization |

| Traditional N-alkyl maleimide | Prone to retro-Michael elimination and thiol exchange. nih.gov | - |

| N-aryl maleimide | Increased stability compared to N-alkyl maleimides. nih.govucl.ac.uk | Accelerated thiosuccinimide hydrolysis due to electron-withdrawing N-substituents. nih.gov |

| This compound | Self-stabilizing. iris-biotech.deiris-biotech.deiris-biotech.deaacrjournals.orggoogle.comgoogleapis.com | Intramolecular catalysis of hydrolysis by the Dap amino group (neighboring-group assistance). iris-biotech.deiris-biotech.denih.gov |

Controlled Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in chemical synthesis, including the synthesis of complex molecules like this compound. genscript.comacsgcipr.orgmasterorganicchemistry.com It serves to temporarily block the reactivity of the amine on the diaminopropionic acid core during the synthesis and conjugation steps. chemimpex.comnetascientific.com

The removal, or "deprotection," of the Boc group is a critical step. genscript.com It is typically achieved under acidic conditions, for example, by using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). genscript.commasterorganicchemistry.com This process cleaves the carbamate bond, releasing the free amine and generating byproducts like isobutene and carbon dioxide. genscript.com

The ability to control this deprotection step is crucial. In the context of this compound conjugates, the Boc group must remain intact during the initial conjugation of the maleimide to the thiol. Once the conjugate is formed, the Boc group is removed to unmask the primary amine of the Dap residue. This free amine then facilitates the intramolecular hydrolysis of the thiosuccinimide ring, leading to the stabilized final product. smolecule.comnih.gov The timing of this deprotection allows for a controlled, sequential process: first, the formation of the initial adduct, followed by the triggered, stabilizing ring-opening reaction. The selective removal of the Boc group can also be achieved through thermal methods under continuous flow conditions, offering an alternative to acidic reagents. acs.org

Mechanism and Conditions for Selective Boc Removal

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in many reaction conditions and its susceptibility to cleavage under specific, typically acidic, conditions. In conjugates formed using this compound, the Boc group masks the primary amine of the L-2,3-diaminopropionic acid (Dap) moiety. Its selective removal is the crucial first step in the in situ stabilization of the maleimide-thiol linkage.

The mechanism of Boc deprotection is generally achieved under acidic conditions. The process begins with the protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates to release the free primary amine and carbon dioxide.

A mixture of 6 N hydrochloric acid (HCl) and methanol (B129727) (MeOH). mdpi.com

Trifluoroacetic acid (TFA), often used in a solution with dichloromethane (B109758) (DCM).

The selective removal of the Boc group in the presence of other acid-sensitive functionalities is a key advantage, allowing for controlled unmasking of the reactive amine at the desired stage of synthesis. issuu.com

Table 1: Example Conditions for Amine Deprotection in Related Systems

| System | Deprotection/Trigger Condition | Solvent/Buffer | Reference |

|---|---|---|---|

| Dendrimer with Boc-protected amines | 6 N HCl (1:1 mixture) | Methanol | mdpi.com |

| Disulfide-protected amine on maleimide conjugate | Tris(2-carboxyethyl)phosphine (TCEP) | 50 mM Tris-HCl, pH 8.2, 37°C | acs.org |

Impact on Subsequent Functionalization or Intramolecular Reactions

The primary and intended impact of Boc removal from a Mal-L-Dap-thiol conjugate is the initiation of a rapid and highly favorable intramolecular reaction. This process, often referred to as "neighboring-group assistance," is designed to overcome the inherent instability of the thiosuccinimide linkage formed between the maleimide and a cysteine thiol. iris-biotech.deiris-biotech.de Thiosuccinimide adducts are known to be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in plasma, which can lead to premature drug deconjugation. nih.govresearchgate.net

Upon deprotection, the newly liberated primary amine of the Dap residue acts as an intramolecular nucleophile. It catalyzes the hydrolysis of the adjacent thiosuccinimide ring. researchgate.net The amine group promotes a rapid, intramolecular ring-opening hydrolysis reaction at neutral or slightly basic pH. acs.orgresearchgate.net This converts the unstable thiosuccinimide into a stable succinamic acid thioether. This hydrolyzed product is resistant to the retro-Michael reaction, thus ensuring the covalent link between the antibody and the payload remains intact. researchgate.net

The rate of this stabilizing hydrolysis is dramatically increased by the presence of the deprotected neighboring amine. Studies on analogous systems show a significant acceleration of hydrolysis compared to conjugates lacking this feature or where the amine remains protected. For example, the hydrolysis half-life of a thiosuccinimide adduct with a neighboring protonated amine can be hundreds of times shorter than that of a standard N-alkyl thiosuccinimide. prolynxinc.com

Table 2: Kinetic Data for Hydrolysis of N-Substituted Maleimide-Thiol Adducts

| N-Substituent on Maleimide Adduct | Condition | Hydrolysis Half-Life (t½) | Reference |

|---|---|---|---|

| N-Ethyl (Standard Linker) | pH 7.4, 37°C | ~200 hours | prolynxinc.com |

| N-Aminoethyl (Deprotected) | pH 7.4, 37°C | ~0.4 hours | prolynxinc.com |

| Nγ-Boc-mDap (Protected) | pH 7.0, 25°C | > 8 hours (~40% completion) | acs.org |

| mDap (Deprotected) | pH 7.0, 25°C | ~0.5 hours | acs.org |

This intramolecular transformation is the principal subsequent event following Boc removal and is the key to the enhanced stability offered by conjugates derived from this compound. While the unmasked amine could theoretically be a site for further functionalization, the linker's design is optimized for this specific, stability-enhancing intramolecular hydrolysis.

Advanced Methodologies and Theoretical Approaches in Mal L Dap Boc Opfp Chemistry

Application of Flow Chemistry in Synthesis and Reaction Optimization

Flow chemistry, or continuous flow processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch methods. amf.chnih.gov This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. amf.chchemexpress.com For a multifunctional molecule like Mal-L-Dap(Boc)-OPfp, which contains a reactive maleimide (B117702), a protected amine, and a highly activated ester, flow chemistry provides an exceptional degree of control and efficiency. chemimpex.comchemimpex.com Its application is particularly relevant to the synthesis of linkers for antibody-drug conjugates (ADCs), where safety and process consistency are crucial. seqens.comnjbio.comacs.org

The primary advantage of flow chemistry is the precise manipulation of reaction parameters. amf.chchemexpress.com The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling rapid adjustments to temperature and efficient mixing that are often difficult to achieve in large batch reactors. amf.chmdpi.com This enhanced control is vital for managing the synthesis of this compound, which involves thermally sensitive intermediates and reactive functional groups.

Key parameters that can be precisely controlled in a flow synthesis include:

Temperature: Cryogenic conditions or high temperatures can be achieved and maintained with minimal gradients, which is critical for controlling selective reactions, such as the partial reduction of esters or preventing side reactions. mdpi.comresearchgate.netmit.edu

Residence Time: The exact time reactants spend in the reaction zone can be controlled by adjusting the flow rate and reactor volume, allowing for the optimization of reaction completion and minimizing the formation of impurities. mdpi.com

Stoichiometry and Mixing: Pumps deliver precise ratios of reagents, and efficient micromixers ensure rapid and homogeneous mixing. This is crucial for reactions involving highly reactive intermediates, preventing localized concentration spikes that can lead to side products. beilstein-journals.org

| Parameter | Advantage in Flow Chemistry | Relevance to this compound Synthesis |

|---|---|---|

| Temperature Control | Rapid heating/cooling, minimal thermal gradients. amf.ch | Prevents degradation of the maleimide ring and unwanted side reactions during ester activation. |

| Residence Time | Precisely defined reaction times (seconds to minutes). mdpi.com | Optimizes yield by minimizing exposure of the product to harsh conditions, crucial for the stability of the Boc and Pfp groups. |

| Mixing Efficiency | Rapid, homogeneous mixing at the microscale. beilstein-journals.org | Ensures uniform reaction conditions, preventing localized excesses that could lead to double-addition or polymerization. |

| Safety | Small reaction volumes minimize risk with hazardous reagents or exothermic reactions. vapourtec.com | Safer handling of reagents used for ester activation and other potentially energetic steps. |

Scalability is a significant challenge in pharmaceutical development. Flow chemistry addresses this by allowing for increased production not by using larger, more dangerous reactors, but by either running the system for longer periods (scaling out) or by increasing flow rates in slightly larger reactors (scaling up). amf.chvapourtec.com This seamless transition from laboratory optimization to pilot-scale production is a key advantage. pharmaron.com

The synthesis of activated esters, like the pentafluorophenyl (Pfp) ester in this compound, can be significantly enhanced using flow technology. The formation of these esters often requires coupling reagents that can be hazardous or reactions that are highly exothermic. Flow reactors confine these processes to a small, controlled volume, greatly improving safety. vapourtec.com Furthermore, continuous processes have been developed for producing various activated esters and their subsequent conversion into amides or other derivatives in a telescoped manner, avoiding the isolation of intermediates. nih.gov This methodology is directly applicable to the large-scale, efficient, and safe production of this compound and similar linkers used in ADC manufacturing. njbio.comresearchgate.net

Enhanced Control over Reaction Parameters and Intermediate Stability

Computational Chemistry for Structure-Reactivity Relationship Elucidation

Computational chemistry provides indispensable tools for understanding the intricate details of chemical reactions at a molecular level. For a complex molecule like this compound, these methods can predict reactivity, elucidate reaction mechanisms, and simulate the stability of the final bioconjugate, guiding experimental design and optimization.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetics of molecules, including transition states of chemical reactions. scienceopen.comnih.gov DFT studies have been instrumental in clarifying the mechanisms relevant to the functional groups of this compound.

For the maleimide moiety, DFT calculations have detailed the mechanism of the crucial thiol-maleimide Michael addition. researchgate.netrsc.org These studies have examined how the reaction pathway can be influenced by catalysts (base or nucleophile) and solvent, determining whether the reaction proceeds through a stepwise or concerted mechanism. researchgate.netacs.org For the activated ester, DFT has been used to rationalize the high reactivity of Pfp esters by calculating transition state energies for aminolysis and other nucleophilic acyl substitution reactions. chemrxiv.orgresearchgate.netacs.org

DFT can also be applied to understand the stability of the succinimide (B58015) ring that forms after conjugation. Studies have modeled the pathways for the hydrolysis of the succinimide, a reaction that can stabilize the conjugate by preventing the reverse Michael reaction. acs.orgcsic.es

| Functional Group/Reaction | DFT Finding | Significance for this compound | References |

|---|---|---|---|

| Maleimide-Thiol Addition | Elucidation of stepwise vs. concerted mechanisms; role of catalysts and solvent effects. | Predicts optimal conditions for conjugation reactions with cysteine residues on proteins. | researchgate.netrsc.orgacs.org |

| Pfp Ester Aminolysis | Calculation of low activation barriers for nucleophilic attack by amines. | Explains the high efficiency of Pfp esters in forming stable amide bonds under mild conditions. | chemrxiv.orgresearchgate.netacs.org |

| Succinimide Ring Hydrolysis | Modeling of transition states for base-catalyzed ring opening. | Provides insight into the long-term stabilization of the resulting bioconjugate. | acs.orgcsic.es |

Beyond elucidating pathways, computational models can quantitatively predict the reactivity of the key functional groups in this compound. This predictive power is essential for designing linkers with tailored reactivity and selectivity.

Activated Ester Reactivity: The reactivity of activated esters, including Pfp esters, has been systematically analyzed using computational methods. chemrxiv.orgresearchgate.net There is a direct correlation between the reactivity of an activated ester towards amines and the calculated pKa of its corresponding leaving group. acs.org Pfp esters are highly reactive because pentafluorophenol (B44920) is a strong acid, making its conjugate base an excellent leaving group. acs.orgmdpi.comnih.gov Computational models can calculate properties like electrochemical potentials, which have been shown to correlate with the experimentally observed high reactivity of Pfp esters compared to other esters. acs.org This allows for the in-silico screening and rational design of activated esters with desired reactivity profiles.

The therapeutic efficacy of a bioconjugate is critically dependent on the stability of the linker connecting the payload to the biomolecule. Computational simulations are vital for predicting the stability of the adduct formed from this compound and understanding its potential degradation pathways.

The primary concern for maleimide-based conjugates is the reversibility of the Michael addition, known as the retro-Michael reaction, which can lead to premature drug release. nih.govprolynxinc.comucl.ac.uk Molecular dynamics (MD) simulations and DFT calculations can model this process and identify factors that influence its rate. csic.esnih.gov

A key stabilizing pathway is the hydrolysis of the succinimide thioether ring to form a stable succinamic acid thioether, which is no longer susceptible to the retro-Michael reaction. prolynxinc.commdpi.com Simulations have shown that the rate of this beneficial hydrolysis can be influenced by the local microenvironment of the conjugation site on a protein. For example, a nearby lysine (B10760008) residue can act as an acid catalyst, promoting the ring-opening reaction and thus stabilizing the conjugate. csic.es Computational studies have also investigated the potential for racemization of the succinimide intermediate, another degradation pathway that can impact biological activity. mdpi.commdpi.com These simulations provide crucial insights for designing more stable and effective bioconjugates. csic.esucl.ac.uk

Applications of Mal L Dap Boc Opfp in Academic Chemical Research and Beyond

Utility in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for creating peptides by incrementally adding amino acids to a growing chain anchored to a solid resin support. bachem.com Mal-L-Dap(Boc)-OPfp serves as a valuable building block in this process, particularly for creating peptides with functionalities beyond the canonical 20 amino acids. chemimpex.com

The core of this compound is L-2,3-diaminopropanoic acid (L-Dap), a non-proteinogenic amino acid, meaning it is not one of the standard amino acids encoded by the genetic code. mdpi.com The incorporation of such non-standard amino acids into peptide chains is a powerful strategy to enhance or introduce novel biological activities and to improve metabolic stability. frontiersin.orgmdpi.comresearchgate.net

This compound is pre-activated by the pentafluorophenyl ester, making it ready for efficient coupling to the free N-terminus of a peptide chain during SPPS without requiring additional coupling reagents. The maleimide (B117702) group attached to the alpha-amine of the Dap core serves as a reactive handle. Once the peptide is synthesized and the Boc protecting group is removed from the beta-amine, this maleimide handle is available for specific conjugation reactions, typically with thiol-containing molecules. This allows for precise, site-specific derivatization of the peptide after its primary sequence has been assembled. smolecule.com

Research Findings on Non-Proteinogenic Amino Acid Incorporation:

| Non-Proteinogenic Amino Acid | Application/Purpose | Reference |

| L-Diaminopropanoic acid (Dap) | Introduce a reactive handle for bioconjugation; improve stability of conjugates. mdpi.com | mdpi.com |

| Ornithine (Orn) | Modify charge and helicity of antimicrobial peptides to enhance activity. mdpi.com | mdpi.com |

| Diaminobutanoic acid (Dab) | Modulate peptide structure and biological function. mdpi.com | mdpi.com |

| p-Azidophenylalanine | Introduce an azide (B81097) group for "click chemistry" reactions. issuu.comissuu.com | issuu.comissuu.com |

The dual functionality of this compound is instrumental in the efficient assembly of complex peptide structures. chemimpex.comchemimpex.com Researchers can use it to build peptides that are not merely linear chains of amino acids but are designed for specific, advanced functions such as targeted drug delivery or diagnostics. chemimpex.comnetascientific.com By incorporating this building block, a specific lysine (B10760008) or other amino acid residue can be replaced with a site ready for modification. This enables the attachment of various molecules, including imaging agents, polyethylene (B3416737) glycol (PEG) chains to improve solubility and circulation time, or cytotoxic drugs. netascientific.comiris-biotech.de The ability to create these sophisticated structures is crucial in the development of novel therapeutics and research tools. chemimpex.comchemimpex.com

Incorporation of Non-Proteinogenic Amino Acids for Peptide Derivatization

Engineering of Bioconjugates for Targeted Molecular Delivery

Bioconjugation is the process of chemically linking two biomolecules together, and this compound is a key reagent in this field. chemimpex.comnetascientific.com Its primary role is to act as a linker, bridging a targeting molecule, like an antibody, to a payload, such as a drug or a diagnostic agent. chemimpex.com

Antibody-Drug Conjugates (ADCs) are a powerful class of cancer therapeutics that combine the targeting specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic drug. issuu.comfujifilm.com The linker connecting the antibody and the drug is a critical component that affects the ADC's stability, efficacy, and safety. fujifilm.com

A common method for creating ADCs involves the reaction of a maleimide linker with thiol groups on the antibody, which are typically generated by reducing interchain disulfide bonds. issuu.com However, the resulting thiosuccinimide linkage can be unstable in circulation and undergo a retro-Michael reaction, leading to premature release of the cytotoxic payload. iris-biotech.de This can reduce the ADC's effectiveness and cause off-target toxicity. iris-biotech.de

This compound is used to create "self-hydrolyzing" or "self-stabilizing" maleimide linkers that address this instability. iris-biotech.de Research has shown that linkers derived from diaminopropionic acid (Dap) can undergo a hydrolysis reaction that opens the succinimide (B58015) ring. iris-biotech.de This ring-opened form is irreversible and significantly more stable, preventing premature drug release while not affecting the ADC's potency once it reaches the target cell. iris-biotech.de this compound is used in the construction of these advanced drug conjugates to create more stable products, a strategy widely employed in modern ADC development. iris-biotech.deiris-biotech.de

Comparison of ADC Linker Chemistries:

| Linker Type | Reaction | Stability Issue | Solution | Reference |

| Standard Maleimide | Thiol-Maleimide Michael Addition | Reversible (retro-Michael reaction), leading to premature drug release. | Thiol exchange with molecules like albumin in plasma can displace the drug. | iris-biotech.de |

| Dap-Based Maleimide | Thiol-Maleimide Michael Addition followed by hydrolysis | The initial thiosuccinimide linkage is susceptible to reversal. | The Dap structure facilitates a rapid, intramolecular hydrolysis to form a stable, ring-opened structure, preventing drug release. | iris-biotech.de |

The unique chemical properties of this compound also make it a valuable component in the synthesis of probes and labeling reagents for research and diagnostics. chemimpex.comnetascientific.com The maleimide group's high reactivity and specificity towards thiol groups found in cysteine residues of proteins make it ideal for site-specific protein labeling. iris-biotech.deissuu.com

By incorporating this compound into a molecule, scientists can create multifunctional probes. For example, a fluorescent dye can be attached to one part of a molecule, while the maleimide end, derived from this compound, can be used to attach the entire probe to a specific protein of interest. This allows researchers to track the protein's location and interactions within living cells. iris-biotech.denih.gov Such labeling systems are essential tools for studying complex biological phenomena and for developing new diagnostic markers that can improve disease detection. netascientific.comnih.gov

Design of Antibody-Drug Conjugates (ADCs) Linkers with Enhanced Stability

Contribution to Bioorthogonal Chemistry and Chemical Biology Tools

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov These reactions provide a way to study biomolecules in their natural environment. The maleimide-thiol ligation is a widely used bioorthogonal reaction due to its high specificity and ability to proceed under biological conditions. nih.gov

This compound contributes significantly to the chemical biology toolbox by providing a versatile building block for introducing the maleimide functional group into peptides and other molecules. netascientific.comiris-biotech.de This allows scientists to design and synthesize custom probes and bioconjugates. For instance, a non-canonical amino acid containing a unique chemical handle can be incorporated into a protein, which can then be specifically tagged using a maleimide-functionalized probe created using a reagent like this compound. frontiersin.org This enables a wide range of applications, from visualizing cellular processes to developing new targeted therapies. netascientific.comnih.gov The development of sophisticated reagents like this compound is crucial for advancing the fields of chemical biology and drug discovery by enabling the precise chemical modification of biomolecules. iris-biotech.deprecisepeg.com

Integration into Bioorthogonal Reaction Handles for Selective Labeling

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. mdpi.com These reactions typically involve a pair of mutually and highly selective reactive partners. This compound serves as a critical building block for creating molecules equipped with a "handle" for such specific chemical modifications.

The primary role of this compound in this context is as a heterobifunctional linker. The maleimide group is a well-established reactive moiety that selectively targets thiol (sulfhydryl) groups, which are present in the cysteine residues of proteins. smolecule.com This reaction is a cornerstone of bioconjugation, allowing for the covalent attachment of the linker to a specific site on a biomolecule. smolecule.com

Research Findings:

Site-Specific Protein Labeling: The maleimide function of the molecule allows for its attachment to cysteine residues on proteins. This is a common strategy for site-specific protein labeling, a versatile tool for studying protein function and interaction. issuu.comissuu.com This specificity is crucial for creating homogeneous products, such as in the development of Antibody-Drug Conjugates (ADCs). iris-biotech.de

Antibody-Drug Conjugate (ADC) Construction: In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. medchemexpress.com this compound is utilized in the construction of these conjugates, where the maleimide group reacts with thiols on the antibody, which are often generated by the reduction of interchain disulfide bonds. issuu.com The pentafluorophenyl (Pfp) ester is a highly reactive leaving group, facilitating the stable amide bond formation with an amine-containing payload or another part of the linker structure. The Boc-protecting group on the diaminopropionic acid (Dap) backbone allows for controlled, sequential reactions, preventing unwanted side reactions during synthesis. chemimpex.com

Enhanced Stability: Drug conjugates constructed using Dap-based linkers, such as this compound, have been shown to lead to more stable products. iris-biotech.de This stability is critical for ADCs to prevent the premature release of the cytotoxic payload while circulating in the bloodstream, which could otherwise lead to systemic toxicity. sciclix.com

| Feature of this compound | Role in Selective Labeling | Application Example |

| Maleimide Group | Reacts selectively with thiol groups (e.g., on cysteine residues of antibodies). smolecule.com | Site-specific attachment to monoclonal antibodies for ADC synthesis. issuu.comiris-biotech.de |

| Pentafluorophenyl (Pfp) Ester | Highly reactive leaving group for efficient amide bond formation with a payload. | Conjugation of cytotoxic drugs to the linker. |

| Boc-Protecting Group | Temporarily masks an amine group to control the sequence of conjugation steps. chemimpex.com | Stepwise synthesis of complex bioconjugates. chemimpex.com |

Exploration in the Study of Molecular Interactions and Dynamics

By enabling the stable and specific linkage of different molecular entities, this compound is instrumental in the assembly of chemical tools designed to probe and understand complex molecular interactions. While not typically the direct subject of molecular dynamics simulations itself, the conjugates it helps create are central to such studies.

The stable thioether bond formed by the maleimide-thiol reaction ensures that the linked molecules (e.g., an antibody and a drug, or a protein and a fluorescent probe) remain associated, allowing for the reliable study of their combined behavior. smolecule.com

Research Findings:

Probing Protein Function and Interaction: Site-specific labeling of proteins with probes (e.g., fluorophores, affinity tags) is a powerful method to study protein function, localization, and interactions within the complex environment of living cells. issuu.comissuu.com this compound serves as a key linker to attach these probes to the protein of interest.

Understanding Drug Delivery Mechanisms: In the context of ADCs, the linker's properties are crucial for the delivery mechanism. smolecule.com The stability of the conjugate in circulation and the subsequent release of the drug inside the target cell are key aspects of its function. sciclix.com Studying these processes provides insight into the molecular interactions between the ADC and the cellular environment, including cell surface receptors and intracellular trafficking machinery.

Facilitating Biophysical Studies: The creation of well-defined bioconjugates is a prerequisite for many biophysical techniques used to study molecular interactions, such as surface plasmon resonance (SPR) or microscale thermophoresis (MST). medchemexpress.comnih.gov These techniques measure the binding affinity and kinetics between molecules, and the homogeneity of the sample, ensured by specific conjugation strategies using linkers like this compound, is critical for obtaining meaningful data.

| Research Area | How this compound Contributes | Example of Studied Interaction |

| Protein-Protein Interactions | Links a probe to a specific protein, allowing its interactions to be tracked. issuu.com | Monitoring the association of a labeled protein with its binding partners in a cell. |

| Drug-Target Engagement | Connects a cytotoxic drug to a targeting antibody in an ADC. iris-biotech.de | Studying the binding of an ADC to its target antigen on a cancer cell surface. issuu.com |

| Biophysical Analysis | Enables the creation of homogeneous conjugates for quantitative binding studies. medchemexpress.com | Measuring the binding affinity between an antibody and its antigen using SPR. |

Future Perspectives and Emerging Research Directions

Innovations in Maleimide (B117702) and Activated Ester Chemistry

The reactivity and stability of the chemical groups used for conjugation are critical determinants of a bioconjugate's performance. The maleimide and activated ester functionalities, both present in Mal-L-Dap(Boc)-OPfp, are at the forefront of chemical innovation aimed at enhancing the properties of the resulting linkages.

Development of Next-Generation Maleimide Scaffolds with Tunable Stability

Maleimide chemistry is a cornerstone of bioconjugation due to its high reactivity and selectivity for thiol groups on cysteine residues under physiological conditions. nih.govaxispharm.com However, the thiosuccinimide linkage formed by traditional maleimides can be unstable, undergoing a retro-Michael reaction that leads to deconjugation of the payload. nih.govacs.org This instability can reduce therapeutic efficacy and increase off-target toxicity. nih.gov

To address this critical issue, research has focused on developing next-generation maleimide scaffolds with improved and tunable stability. Key innovations include:

Self-Stabilizing Maleimides: A prominent strategy involves designing maleimides that undergo a secondary reaction post-conjugation to form a more stable bond. For instance, post-conjugation hydrolysis of the thiosuccinimide ring has been shown to increase the stability of the conjugate. ucl.ac.uknih.gov This has led to the development of maleimides that are engineered for controlled hydrolysis, effectively locking the payload in place. nih.gov

Disulfide Re-bridging Maleimides: Dihalomaleimides, such as dibromomaleimides (DBM) and diiodomaleimides, have emerged as powerful reagents for re-bridging native disulfide bonds in antibodies. acs.orgacs.org Instead of conjugating to a single thiol from a reduced disulfide, these reagents react with both thiols, creating a stable, covalent bridge. This approach not only enhances stability but also helps maintain the structural integrity of the protein. acs.org The DBM platform, for example, can be optimized through accelerated post-conjugation hydrolysis to create robust antibody conjugates. ucl.ac.uk

Thiol-Activated "Masked" Maleimides: To improve the stability of the maleimide reagent itself before conjugation, researchers have explored masked versions that are activated only in the presence of the target thiol. This approach can increase the shelf-life and specificity of the conjugation reaction.

These next-generation scaffolds provide a toolkit for creating bioconjugates where the stability of the maleimide linkage can be tuned for specific applications, a significant advance over the one-size-fits-all approach of the past. ucl.ac.uk

Table 1: Comparison of Maleimide Generations

| Maleimide Generation | Linkage Type | Key Feature | Stability Issue |

|---|---|---|---|

| First-Generation | Thiosuccinimide | High reactivity with thiols | Susceptible to retro-Michael reaction, leading to deconjugation. nih.govacs.org |

| Next-Generation | Hydrolyzed Thiosuccinimide, Dithioether Bridge | Post-conjugation stabilization (hydrolysis) or disulfide re-bridging. acs.orgucl.ac.uknih.gov | Significantly improved stability, but kinetics and conditions must be optimized. |

Exploration of Novel Activated Ester Chemistries for Broadened Applications

Activated esters are widely used to react with primary amines on lysine (B10760008) residues and the N-terminus of proteins. thermofisher.comnih.gov While N-hydroxysuccinimide (NHS) esters are common, their susceptibility to hydrolysis in aqueous environments can limit reaction efficiency. thieme-connect.com The pentafluorophenyl (OPfp) ester in this compound is an example of an alternative that offers slightly lower sensitivity to hydrolysis. iris-biotech.de

The exploration of novel activated ester chemistries is aimed at achieving a better balance between reactivity and stability, particularly in aqueous media. A notable advancement is the development of reagents based on a 2,4-dichloro-6-sulfonic acid phenol (B47542) ester core. acs.org These novel reagents exhibit an ideal combination of high hydrolytic stability and efficient reactivity under pH control. acs.org They demonstrate the ability to effectively acylate proteins and peptides even at low concentrations in aqueous solutions, a unique feature that broadens their applicability. acs.org Such innovations are crucial for developing more efficient and selective bioconjugation processes, allowing for the creation of complex bioconjugates under a wider range of conditions.

Advancements in Designing Stable and Cleavable Bioconjugation Reagents

The linker connecting a biomolecule to its payload is a critical component that dictates the stability, pharmacokinetics, and mechanism of action of the conjugate. axispharm.comamericanpharmaceuticalreview.com For many applications, particularly targeted therapies like ADCs, the linker must be stable in systemic circulation but cleavable at the target site to release the payload. axispharm.comcam.ac.uk

Strategies for Controlled Release Mechanisms in Targeted Systems

Controlled release drug delivery systems are designed to deliver a therapeutic agent at a predetermined rate and location to enhance efficacy and minimize side effects. ijrpr.comresearchgate.net In targeted systems like ADCs, this is achieved through cleavable linkers that respond to specific triggers within the target cell or its microenvironment. americanpharmaceuticalreview.comnjbio.com

Major strategies for controlled release include:

Enzyme-Cleavable Linkers: These are the most widely used linkers in clinically approved ADCs. axispharm.com They rely on enzymes that are highly expressed in tumor cells, particularly within the lysosome.

Dipeptide Linkers: The valine-citrulline (Val-Cit) linker is a classic example, designed to be cleaved by the lysosomal enzyme cathepsin B. adcreview.com

Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, another enzyme overexpressed in some tumor environments. aacrjournals.org They offer a more hydrophilic alternative to dipeptide linkers, which can help mitigate aggregation issues with hydrophobic payloads. aacrjournals.org

pH-Sensitive Linkers: These linkers exploit the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (~7.4). axispharm.com Acid-cleavable groups like hydrazones have been used, though their variable stability has sometimes limited their utility. axispharm.comcam.ac.uk

Redox-Responsive Linkers: Linkers containing disulfide bonds can be cleaved in the reducing environment of the cytoplasm, where glutathione (B108866) concentrations are high. This provides another mechanism for intracellular drug release.

Novel Stimuli-Responsive Linkers: Research is expanding to include linkers that respond to other tumor-specific cues. Examples include linkers cleaved by an accumulation of ferrous iron (Fe(II)) in cancer tissue or linkers that are cleaved upon exposure to UV light, offering external control over payload release. axispharm.comamericanpharmaceuticalreview.com

These diverse mechanisms allow for the rational design of bioconjugates where drug release is precisely timed and localized, maximizing the therapeutic window. ijrpr.comworldscientific.comnih.gov

Table 2: Cleavable Linker Release Mechanisms

| Linker Type | Release Trigger | Location of Cleavage | Example Moiety |

|---|---|---|---|

| Enzyme-Cleavable | Specific Enzymes (e.g., Cathepsin B, β-glucuronidase) | Lysosome | Valine-Citrulline (Val-Cit), Glucuronide adcreview.comaacrjournals.org |

| pH-Sensitive | Low pH | Endosome/Lysosome | Hydrazone axispharm.com |

| Redox-Responsive | Reducing Agents (e.g., Glutathione) | Cytoplasm | Disulfide Bond |

| Other Stimuli | Ferrous Iron, UV Light | Tumor Microenvironment, Site-Specific | Fe(II)-reactive trigger, ortho-nitrobenzyl group axispharm.comamericanpharmaceuticalreview.com |

Engineering Linkers for Enhanced Homogeneity and Defined Drug-to-Antibody Ratios (DAR)

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, influencing its efficacy, toxicity, and pharmacokinetic profile. proteogenix.science Traditional conjugation methods that target native lysine or cysteine residues often produce heterogeneous mixtures of ADCs with varying DARs and conjugation sites. acs.org This heterogeneity is undesirable, as ADCs with suboptimal DARs can have poor pharmacological properties. acs.org

Significant advancements in linker and conjugation technology are focused on producing homogeneous ADCs with a precisely defined DAR:

Site-Specific Conjugation: By engineering specific conjugation sites into the antibody, a uniform population of ADCs can be produced. proteogenix.scienceacs.org This can be achieved by introducing cysteine residues at specific locations or by incorporating non-natural amino acids with orthogonal reactivity. acs.org

Enzymatic Ligation: Enzymes such as microbial transglutaminase (MTGase) can be used to selectively link payloads to specific residues (e.g., glutamine) on an antibody, enabling the creation of homogeneous conjugates. mdpi.com

Branched and Hydrophilic Linkers: To increase the DAR without causing aggregation due to payload hydrophobicity, researchers are engineering more complex linkers. Using hydrophilic polymers like polyethylene (B3416737) glycol (PEG) or branched structures allows for the attachment of multiple drug molecules per conjugation site (e.g., achieving a DAR of 8 on a DAR 4 platform). americanpharmaceuticalreview.comaacrjournals.orgmdpi.comresearchgate.net This approach can improve the in vivo potency and pharmacokinetic properties of the ADC. researchgate.net For instance, a linker incorporating a PEG12 side chain was identified as optimal for producing potent, homogeneous DAR 8 conjugates with minimized plasma clearance. aacrjournals.org

These strategies for controlling homogeneity and DAR are pivotal for developing next-generation bioconjugates with consistent manufacturing, improved safety profiles, and enhanced therapeutic potential. njbio.com

Q & A

Q. What are the critical steps in synthesizing Mal-L-Dap(Boc)-OPfp, and how can researchers ensure reproducibility?

To synthesize this compound, the process involves sequential protection of the Dap (diaminopropionic acid) residue with a Boc (tert-butoxycarbonyl) group, followed by activation of the carboxyl group with pentafluorophenyl (PFP) ester. Key steps include:

- Boc Protection : Ensures selective reactivity of the amino group during conjugation .

- PFP Ester Activation : Enhances stability against hydrolysis compared to succinimidyl esters, requiring anhydrous conditions to prevent premature hydrolysis .

- Purification : Use reverse-phase HPLC or flash chromatography to isolate the compound.

For reproducibility, document reaction parameters (e.g., solvent purity, temperature, and pH) and validate purity via LC-MS and NMR. Provide detailed protocols in supplementary materials, as per guidelines for experimental reproducibility .

Q. What role does the Boc protecting group play in the stability and reactivity of this compound?

The Boc group serves two purposes:

- Stability : Shields the primary amine during storage, preventing unintended crosslinking or oxidation .

- Controlled Deprotection : The Boc group is removed under acidic conditions (e.g., TFA), enabling site-specific conjugation. Researchers must optimize deprotection time to avoid side reactions (e.g., ester hydrolysis). Validate deprotection efficiency via ninhydrin tests or mass spectrometry .

Advanced Research Questions

Q. How can researchers optimize pH conditions for this compound-mediated conjugation to balance efficiency and hydrolytic stability?

this compound reacts with primary amines (e.g., lysine residues) optimally at pH 7.5 (range: 6.5–8.5). To minimize hydrolysis:

- Buffer Selection : Use phosphate or HEPES buffers (avoid Tris, which contains competing amines).

- Kinetic Monitoring : Track reaction progress via UV-Vis (e.g., loss of maleimide absorbance at 300 nm) or HPLC.

- Competitive Analysis : Compare hydrolysis rates of PFP esters vs. succinimidyl esters at varying pH. For example, PFP esters exhibit <10% hydrolysis after 24 hours at pH 7.5, whereas succinimidyl esters degrade by ~30% under the same conditions .

Q. What analytical techniques are most effective for quantifying conjugation efficiency and resolving data contradictions?

- Quantitative LC-MS : Measures molecular weight shifts to confirm conjugation. For example, a 234 Da increase corresponds to maleimide-thiol adducts.

- Fluorescence Labeling : Use maleimide-fluorophore derivatives (e.g., FITC-maleimide) to track conjugation via fluorescence intensity.

- Statistical Validation : If contradictory efficiency data arise (e.g., 70% vs. 90% in replicate studies), apply ANOVA or t-tests to assess variability. Ensure controls (e.g., unconjugated substrate controls) are included to normalize results .

Q. How does the spacer length in this compound influence its biological activity in targeted drug delivery systems?

The five-atom spacer between the maleimide and PFP ester groups impacts:

- Flexibility : Shorter spacers may restrict binding to sterically hindered targets.

- Solubility : Hydrophilic spacers improve aqueous solubility.

To evaluate, compare conjugation efficiency and in vitro activity of this compound with analogs containing 8- or 12-atom spacers. Use SPR (surface plasmon resonance) to measure binding kinetics and cell-based assays to assess cytotoxicity .

Q. How should researchers address discrepancies in reported hydrolysis rates of this compound under varying storage conditions?

- Controlled Stability Studies : Store aliquots at -20°C (recommended), 4°C, and room temperature. Assess hydrolysis monthly via LC-MS.

- Data Normalization : Account for buffer composition (e.g., presence of nucleophiles like azide) and container material (e.g., glass vs. plastic).

- Meta-Analysis : Compare findings with published datasets using tools like Open Science Framework (OSF) to identify systemic biases .

Methodological Guidance for Data Management

- FAIR Compliance : Ensure raw data (e.g., NMR spectra, HPLC chromatograms) are uploaded to repositories like Zenodo with standardized metadata (e.g., solvent, temperature, instrument settings) .

- Conflict Resolution : For contradictory results, document all experimental variables (e.g., lot-to-lot reagent variability) and share protocols via preprint platforms for peer feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.